

Axitinib: A Comparative Guide to Its Cross-Reactivity Profile Against Related Kinase Targets

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Compound of Interest

Compound Name: 6-methyl-2-(pyridin-4-yl)-1H-indole

Cat. No.: B11265375

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of Axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). While the initial query concerned **6-methyl-2-(pyridin-4-yl)-1H-indole**, a specific compound with limited publicly available data, Axitinib, with its indazole core, serves as a structurally relevant and well-characterized alternative for illustrating a cross-reactivity analysis. This guide will delve into its selectivity against a panel of related kinase targets, present detailed experimental methodologies, and visualize key biological and experimental pathways.

Executive Summary

Axitinib is a multi-target tyrosine kinase inhibitor with primary activity against VEGFR1, VEGFR2, and VEGFR3.^[1] It also demonstrates potent inhibition of Platelet-Derived Growth Factor Receptor β (PDGFR β) and c-Kit at nanomolar concentrations.^{[1][2]} This high affinity for VEGFRs underpins its clinical efficacy in the treatment of advanced renal cell carcinoma.^{[2][3]} While highly selective, Axitinib does exhibit off-target activity against other kinases, which is crucial to consider during drug development and for understanding its complete biological profile. This guide presents a quantitative analysis of its selectivity and the methodologies used to determine it.

Cross-Reactivity Profile of Axitinib

The selectivity of Axitinib has been evaluated against a wide range of protein kinases. The following table summarizes its inhibitory activity (IC50) against its primary targets and selected off-target kinases. The data clearly indicates a high degree of selectivity for VEGFRs.

| Target Kinase | IC50 (nM) | Fold Selectivity vs. VEGFR2 | Reference |
|------------------------|-----------|-----------------------------|-----------|
| Primary Targets | | | |
| VEGFR1 | 0.1 | 2x more potent | [1] |
| VEGFR2 | 0.2 | 1x | [1] |
| VEGFR3 | 0.1-0.3 | ~1.3x more potent | [1] |
| PDGFRβ | 1.6 | 8x less potent | [1] |
| c-Kit | 1.7 | 8.5x less potent | [1] |
| Selected Off-Targets | | | |
| BCR-ABL (T315I mutant) | 146 | 730x less potent | [4] |
| BCR-ABL (V299L mutant) | 236 | 1180x less potent | [4] |
| TIE2 | >10,000 | >50,000x less potent | [5] |

Experimental Protocols

The determination of the cross-reactivity profile of a kinase inhibitor like Axitinib relies on robust and reproducible experimental assays. The following is a detailed protocol for a common method used to assess kinase inhibition: the Cellular Receptor Tyrosine Kinase Phosphorylation ELISA.

Cellular Receptor Tyrosine Kinase Phosphorylation ELISA

This assay measures the ability of a compound to inhibit the autophosphorylation of a specific receptor tyrosine kinase in a cellular context.

1. Cell Culture and Treatment:

- Culture cells expressing the target kinase (e.g., human umbilical vein endothelial cells (HUVEC) for VEGFR2) in appropriate media and conditions until they reach 80-90% confluency.
- Seed the cells in 96-well plates and allow them to adhere overnight.
- Starve the cells in a low-serum medium for 4-24 hours to reduce basal receptor phosphorylation.
- Prepare serial dilutions of Axitinib in the low-serum medium.
- Pre-treat the cells with the different concentrations of Axitinib or vehicle control for 1-2 hours at 37°C.

2. Kinase Activation:

- Stimulate the cells with the cognate growth factor (e.g., VEGF for VEGFR2) at a predetermined optimal concentration for 5-15 minutes at 37°C to induce receptor autophosphorylation.

3. Cell Lysis:

- Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Add 100 µL of ice-cold cell lysis buffer containing protease and phosphatase inhibitors to each well.
- Incubate on ice for 20-30 minutes with gentle shaking to ensure complete cell lysis.

4. ELISA Procedure:

- Coat a 96-well high-binding ELISA plate with a capture antibody specific for the target kinase overnight at 4°C.
- Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

- Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add 100 μ L of the cell lysates to the wells and incubate for 2 hours at room temperature to allow the capture antibody to bind the kinase.
- Wash the plate three times with wash buffer.
- Add a detection antibody that specifically recognizes the phosphorylated form of the target kinase (e.g., an anti-phospho-VEGFR2 antibody) and incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add 100 μ L of a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops (typically 15-30 minutes).
- Stop the reaction by adding 50 μ L of stop solution (e.g., 2N H₂SO₄).

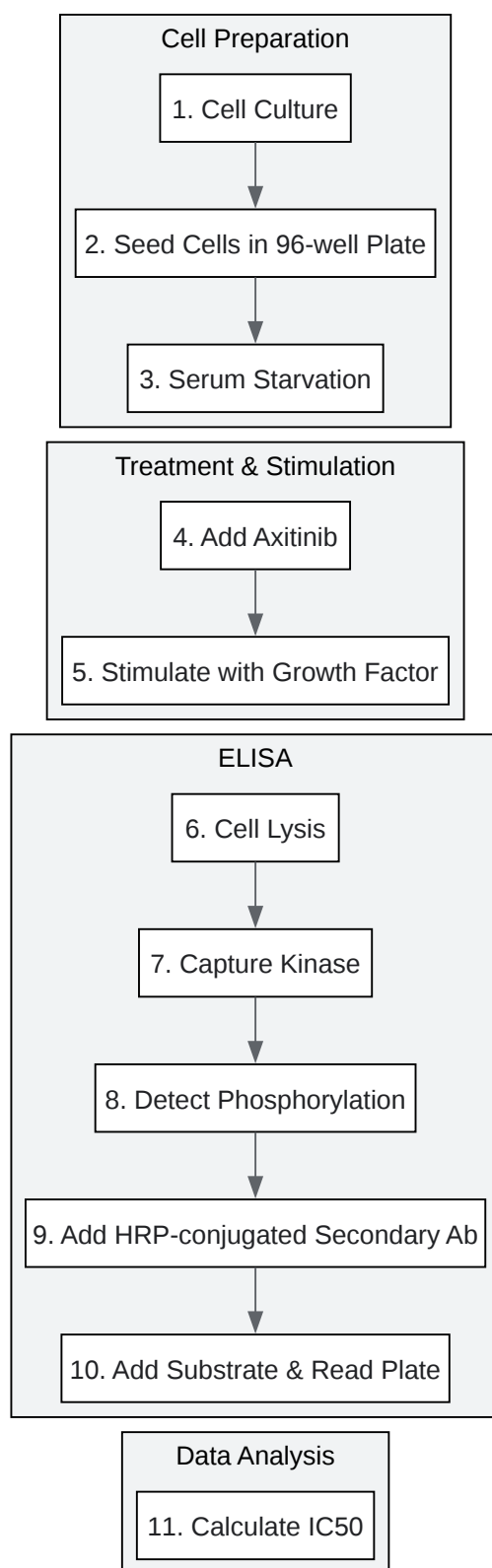
5. Data Analysis:

- Measure the absorbance at 450 nm using a microplate reader.
- Subtract the background absorbance (wells with no lysate).
- Plot the absorbance values against the logarithm of the Axitinib concentration.
- Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the phosphorylation signal by 50%.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Cellular Receptor Tyrosine Kinase Phosphorylation ELISA protocol.

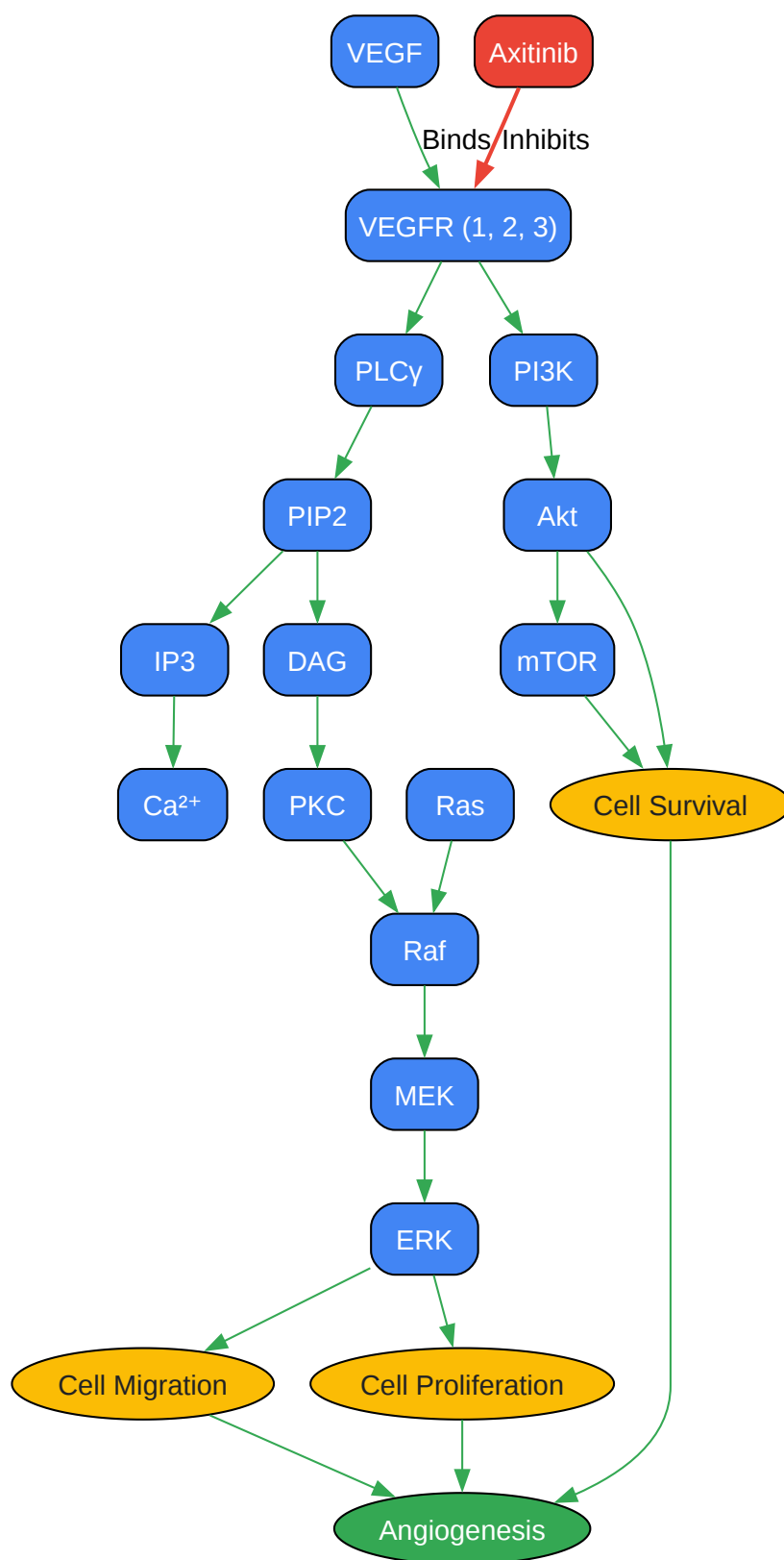


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Workflow for Cellular Receptor Phosphorylation ELISA.

VEGFR Signaling Pathway

Axitinib exerts its therapeutic effect by inhibiting the signaling cascade initiated by the binding of VEGF to its receptors on endothelial cells. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.



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Simplified VEGFR Signaling Pathway and the Point of Inhibition by Axitinib.

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